5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid

Description

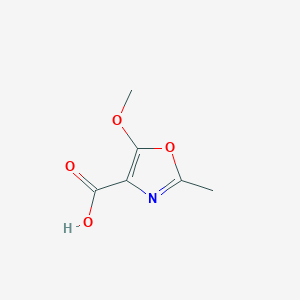

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic carboxylic acid featuring a 1,3-oxazole core substituted with a methoxy group at position 5 and a methyl group at position 2. This compound is of interest in medicinal chemistry due to the versatility of the oxazole ring in drug design, particularly in modulating solubility, bioavailability, and target binding.

Properties

Molecular Formula |

C6H7NO4 |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C6H7NO4/c1-3-7-4(5(8)9)6(10-2)11-3/h1-2H3,(H,8,9) |

InChI Key |

CGBKZDVGMPQXBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-2-nitropropane with ethyl oxalate to form an intermediate, which is then cyclized to produce the oxazole ring. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups on the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the oxazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The methoxy and carboxylic acid groups can also play roles in modulating the compound’s reactivity and solubility.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues of 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid, highlighting substituent differences and their implications:

Physicochemical Properties

- Solubility : Methoxy groups (e.g., in the target compound) are more polar than methyl or phenyl substituents, likely enhancing aqueous solubility compared to analogues like 5-methyl-2-phenyl derivatives .

- Melting Points: Analogues with polar substituents (e.g., 5-(oxolan-2-yl)) exhibit lower melting points (~125–127°C) compared to non-polar derivatives .

- Reactivity : Chlorophenyl-substituted oxazoles (e.g., 2-(4-chlorophenyl)) show increased electrophilicity, useful in cross-coupling reactions .

Biological Activity

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid (MMOC) is a heterocyclic compound that has been the subject of various studies due to its significant biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C6H7NO4

- Molecular Weight : 157.12 g/mol

- CAS Number : 1519974-94-7

- Appearance : White crystalline solid

- Solubility : Soluble in polar solvents such as water and methanol

- Melting Point : 107–109°C

Antitumor Activity

Research has demonstrated that MMOC exhibits anti-tumor properties , particularly against human hepatoma and breast cancer cells. In vitro studies have shown that MMOC can inhibit cell proliferation and induce apoptosis in these cancer cell lines. For instance, a study reported an IC50 value indicating effective cytotoxicity against hepatoma cells, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Activity

MMOC has also shown antimicrobial activity against various bacterial and fungal strains. Its efficacy against pathogens such as Staphylococcus aureus and Candida albicans has been documented, indicating its potential use in treating infections.

The mechanism by which MMOC exerts its biological effects involves its interaction with specific molecular targets. The oxazole ring allows for hydrogen bonding and π–π interactions, which enhance binding affinity to enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in modulating the compound's reactivity and solubility, influencing its overall biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of MMOC, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylisoxazole-3-carboxylic acid | Isomeric form with different substituents | Antimicrobial, anticancer |

| 4-Methyl-1,3-oxazole-5-carboxylic acid | Different positioning of functional groups | Moderate anti-inflammatory |

| 2-Methyl-5-nitro-1,3-oxazole-4-carboxylic acid | Nitro group presence | Anticancer, antibacterial |

Case Studies and Research Findings

- Antitumor Efficacy Study :

- Antimicrobial Evaluation :

Toxicity and Safety Profile

The toxicity profile of MMOC has been assessed in animal models. Acute toxicity studies indicate low toxicity levels; however, further long-term studies are necessary to fully evaluate its safety for human use .

Future Directions

The promising biological activities of MMOC suggest several avenues for future research:

- Development of MMOC derivatives with enhanced potency and selectivity.

- Exploration of combination therapies with existing anticancer or antimicrobial agents.

- Investigation into the pharmacokinetics and bioavailability of MMOC in clinical settings.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of α-haloketones with thiourea derivatives or functionalization via methoxy and carboxylic acid group introduction. Key parameters include:

- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .

- pH adjustment during carboxylation to stabilize intermediates .

- Purity monitoring via HPLC (retention time: ~4.2 min under C18 column conditions) and NMR (e.g., δ 3.8 ppm for methoxy protons) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving disorder in the oxazole ring. For high-resolution data (>1.0 Å), anisotropic displacement parameters improve accuracy .

- NMR spectroscopy : H and C NMR can confirm substituent positions (e.g., methoxy at δ 3.8 ppm, carboxylic acid at δ 170 ppm in C) .

- Mass spectrometry : ESI-MS (expected [M+H] ~170 m/z) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for oxazole derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Compare analogs like 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid (antimicrobial activity) vs. 2-(2,6-difluorophenyl) derivatives (anti-inflammatory) to isolate substituent effects .

- Computational docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial enzymes) and validate with binding assays (IC measurements) .

- Meta-analysis : Cross-reference biological data across studies, accounting for variables like assay type (e.g., MIC vs. IC) and cell lines .

Q. What crystallographic challenges arise in structural studies of this compound, and how can they be mitigated?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN command to refine data from twinned crystals. For pseudo-merohedral twinning, HKLF 5 format is recommended .

- Disorder in the methoxy group : Apply restraints (SIMU/DELU) to anisotropic displacement parameters during refinement .

- Data collection : Optimize resolution (<1.0 Å) with synchrotron radiation to resolve overlapping electron density .

Q. How can the methoxy group’s role in modulating biological activity be experimentally elucidated?

Methodological Answer:

- Analog synthesis : Prepare derivatives lacking the methoxy group (e.g., 2-methyl-1,3-oxazole-4-carboxylic acid) and compare bioactivity profiles .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes to targets (e.g., enzymes) upon methoxy removal .

- Metabolic stability assays : Use liver microsomes to assess whether the methoxy group affects pharmacokinetic properties (e.g., half-life) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

Methodological Answer:

- Solubility profiling : Conduct parallel measurements in buffered solutions (pH 2–8) and organic solvents (DMSO, ethanol) using nephelometry.

- Purity verification : Impurities (e.g., unreacted precursors) can skew results; validate via LC-MS .

- Literature comparison : Cross-check with structurally similar compounds (e.g., 5-phenyl-1,3-oxazole-4-carboxylic acid, solubility ~2.1 mg/mL in DMSO) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Range | Analytical Validation |

|---|---|---|

| Temperature | 60–80°C | In-situ FTIR for intermediate |

| pH (carboxylation) | 8.5–9.0 | Potentiometric titration |

| Reaction time | 6–8 hours | TLC (Rf = 0.3 in EtOAc/hexane) |

Q. Table 2: Biological Activity Comparison of Oxazole Derivatives

| Compound | Antimicrobial (MIC, µg/mL) | Anti-inflammatory (IC, µM) |

|---|---|---|

| 5-Methoxy-2-methyl derivative | 12.5 | 45.2 |

| 2-(2,6-Difluorophenyl) analog | 25.0 | 18.7 |

| 5-Phenyl-1,3-oxazole-4-carboxylic acid | 8.3 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.